molecular formula C7H18Cl2N2O B2691697 2-(4-aminopiperidin-4-yl)ethan-1-oldihydrochloride CAS No. 1312784-74-9

2-(4-aminopiperidin-4-yl)ethan-1-oldihydrochloride

Cat. No.: B2691697
CAS No.: 1312784-74-9
M. Wt: 217.13
InChI Key: KAGMJGAPZXOEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Aminopiperidin-4-yl)ethan-1-ol dihydrochloride is a chemical compound with the molecular formula C7H16N2O.2HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is often utilized in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

2-(4-Aminopiperidin-4-yl)ethan-1-ol dihydrochloride is widely used in scientific research, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and protein binding.

    Medicine: As a precursor in the development of pharmaceutical drugs.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet (MSDS) provides more detailed safety information .

Future Directions

The future directions for the use and study of this compound are not specified in the search results. This could depend on the field of application, whether it’s pharmaceutical research, material science, or another field .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-aminopiperidin-4-yl)ethan-1-ol dihydrochloride typically involves the reaction of 4-aminopiperidine with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified through crystallization or other suitable methods.

Industrial Production Methods: In industrial settings, the production of 2-(4-aminopiperidin-4-yl)ethan-1-ol dihydrochloride involves large-scale chemical reactors where the reactants are combined under precise temperature and pressure conditions. The process is monitored to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures before being packaged for distribution.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Aminopiperidin-4-yl)ethan-1-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 2-(4-aminopiperidin-4-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. It binds to the active sites of enzymes, altering their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

  • 2-(4-Aminopiperidin-1-yl)ethanol
  • 4-Amino-1-piperidineethanol

Comparison: 2-(4-Aminopiperidin-4-yl)ethan-1-ol dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

2-(4-aminopiperidin-4-yl)ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c8-7(3-6-10)1-4-9-5-2-7;;/h9-10H,1-6,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGMJGAPZXOEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CCO)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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